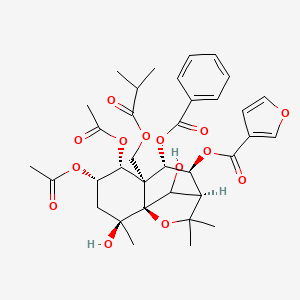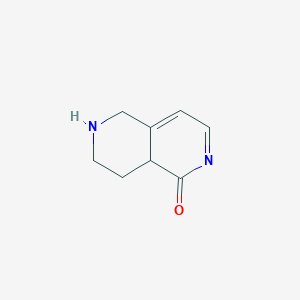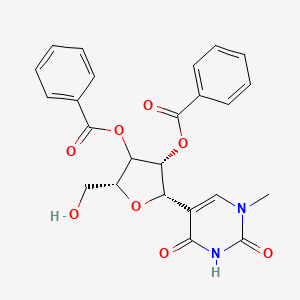
2',3'-Dibenzoyl-1-methylpseudouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dibenzoyl-1-methylpseudouridine is a synthetic nucleoside analog. It is characterized by the presence of benzoyl groups at the 2’ and 3’ positions and a methyl group at the 1 position of the pseudouridine molecule. This compound is primarily used in various research applications due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dibenzoyl-1-methylpseudouridine typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of pseudouridine are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures selective protection of these positions.
Methylation: The 1 position of the pseudouridine is methylated using methyl iodide in the presence of a strong base like sodium hydride. This step introduces the methyl group at the desired position.
Deprotection: The final step involves the removal of the protecting groups to yield the desired 2’,3’-Dibenzoyl-1-methylpseudouridine.
Industrial Production Methods
Industrial production of 2’,3’-Dibenzoyl-1-methylpseudouridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dibenzoyl-1-methylpseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dibenzoyl-1-methylpseudouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA structures and functions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of 2’,3’-Dibenzoyl-1-methylpseudouridine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. This modification can affect various biological processes, including protein synthesis and gene expression. The compound targets specific molecular pathways involved in these processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’-Dibenzoyl-1-methyluridine
- 2’,3’-Dibenzoyl-1-methylcytidine
- 2’,3’-Dibenzoyl-1-methylguanosine
Uniqueness
2’,3’-Dibenzoyl-1-methylpseudouridine is unique due to its specific structural modifications, which confer distinct biological activities compared to other nucleoside analogs. Its ability to selectively modify RNA structures makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H22N2O8 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
[(2R,4R,5S)-4-benzoyloxy-2-(hydroxymethyl)-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C24H22N2O8/c1-26-12-16(21(28)25-24(26)31)18-20(34-23(30)15-10-6-3-7-11-15)19(17(13-27)32-18)33-22(29)14-8-4-2-5-9-14/h2-12,17-20,27H,13H2,1H3,(H,25,28,31)/t17-,18+,19?,20-/m1/s1 |
InChI-Schlüssel |
BIWZQIGTYSOFMF-JIRNRHONSA-N |
Isomerische SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)

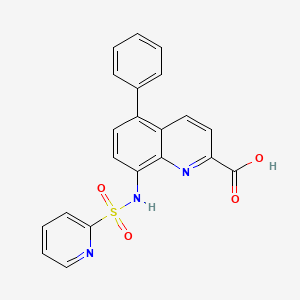


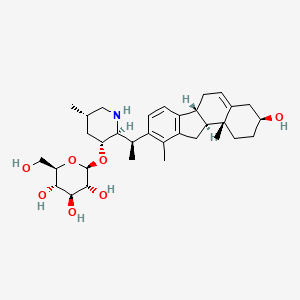

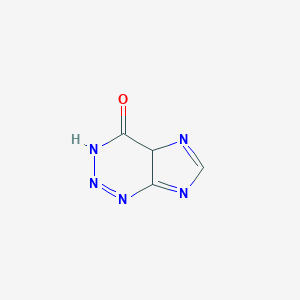
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)


